(2Z)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one is a chemical compound with potential applications in the field of medicinal chemistry. This compound is also known as 3-(1H-indol-3-yl)-2-(6-hydroxybenzofuran-3-yl)acrylonitrile, and it belongs to the class of benzofuran compounds.
Scientific Research Applications
Antioxidant Properties
This compound has been studied for its antioxidant properties . Antioxidants are crucial in combating oxidative stress, which can lead to cellular damage and is associated with various diseases. The structure of this compound, particularly the presence of the indole moiety, suggests it could scavenge free radicals effectively, thereby protecting cells from damage .
Antimicrobial Activity
Compounds with an indole core are known to exhibit antimicrobial activity . This makes them valuable in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern. The lipophilic nature of the compound could potentially enhance its interaction with microbial membranes, leading to increased efficacy .
Anticancer Research
The indole ring system is a common feature in many natural and synthetic compounds with anticancer properties . The ability of this compound to interact with various biological targets, such as enzymes or receptors involved in cancer cell proliferation, could be explored to develop novel anticancer therapies .
Neuroprotective Effects
Indole derivatives have shown promise as neuroprotective agents . They may offer protection against neurodegenerative diseases by modulating pathways involved in neuronal survival and death. Research into this compound’s effect on neurodegenerative models could uncover new therapeutic options .
Anti-inflammatory Applications
The modulation of inflammatory pathways is another potential application. Inflammation is a fundamental biological process that, when dysregulated, contributes to many chronic diseases. The compound’s ability to influence inflammatory mediators could be beneficial in treating conditions like arthritis or asthma .
Drug Discovery and Design
With its unique structure, this compound could serve as a lead compound in drug discovery and design. Its molecular framework could be modified to enhance its pharmacological properties, leading to the development of new drugs with improved efficacy and safety profiles .
Molecular Probes
In chemical biology, such compounds can be used as molecular probes to study biological systems. They can help in understanding the interaction between small molecules and biological targets, which is essential for elucidating biological processes and disease mechanisms .
Material Science
Lastly, the compound’s structural features might be utilized in material science , particularly in the development of organic semiconductors. Its conjugated system and potential for electron delocalization could make it suitable for applications in optoelectronic devices .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
It’s known that indole derivatives interact with various targets in the body, leading to a wide array of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their interaction with different targets .
Result of Action
Indole derivatives are known to have various biologically vital properties .
properties
IUPAC Name |
(2Z)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3/c19-11-5-6-13-15(8-11)21-16(17(13)20)7-10-9-18-14-4-2-1-3-12(10)14/h1-9,18-19H/b16-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDXGMDUEUZCMA-APSNUPSMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C3C(=O)C4=C(O3)C=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one |
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